molecular formula C9H8ClNO2 B13076363 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B13076363
M. Wt: 197.62 g/mol
InChI Key: GIKOEERHDLZEFF-UHFFFAOYSA-N
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Description

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,3-dimethylacrylonitrile with 2-hydroxy-3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring system and are studied for their biological activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potential as kinase inhibitors in cancer therapy.

    1H-pyrazolo[4,3-c]pyridine derivatives: Investigated for their use in medicinal chemistry and materials science.

Uniqueness

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its fused furan and pyridine rings provide a versatile scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H8ClNO2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4H,1-2H3

InChI Key

GIKOEERHDLZEFF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2C(=O)O1)Cl)C

Origin of Product

United States

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